Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Medicinal Chemistry ADME CNS Drug Discovery

Ensure experimental reproducibility by sourcing this specific β-amino acid ester scaffold. The para-isopropylphenyl substituent critically determines lipophilicity (XLogP3=1.8) and enables essential hydrophobic target interactions for HDAC inhibitor programs. This racemic mixture, offering a non-natural hydrophobic side chain for SAR studies, resists proteolysis for stable peptidomimetic design. Its methyl ester functionality facilitates enantiomeric resolution, providing a strategic advantage over generic alternatives in medicinal chemistry workflows.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 618109-84-5
Cat. No. B2933013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
CAS618109-84-5
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)OC)N
InChIInChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3
InChIKeyLMGBGJYWZRQZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A Versatile β-Amino Acid Ester Scaffold for Drug Discovery


Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate (CAS 618109-84-5) is a synthetic β-amino acid ester, a class of compounds increasingly utilized in pharmaceutical development due to their resistance to proteolysis and ability to stabilize peptide secondary structures [1]. This specific scaffold features a chiral β-amino group and a para-isopropylphenyl substituent on a propanoate backbone . It is primarily offered by major chemical vendors as a specialized building block for early-stage drug discovery, serving as a key intermediate in the synthesis of peptidomimetics and potential inhibitors of therapeutically relevant enzymes, most notably histone deacetylases (HDACs) [1] .

Procurement Risks: Why Close Analogs of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Cannot Be Interchanged


The substitution of Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate with a generic or similar β-amino acid ester carries significant risk to the reproducibility and validity of experimental results. The para-isopropyl group on the phenyl ring is not an inert placeholder; it directly influences the compound's physicochemical properties, particularly its lipophilicity (XLogP3 = 1.8) and its ability to engage in specific hydrophobic interactions with biological targets [1]. These factors are critical for both the intended application (e.g., enzyme inhibition) and for the synthetic route itself, where the steric bulk and electronic nature of the substituent can dramatically alter reaction yields and the success of subsequent derivatization steps [2].

Head-to-Head Evidence: How Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate Compares to Analogs


Lipophilicity Comparison: Optimized cLogP for Blood-Brain Barrier Penetration

The target compound's lipophilicity, a key determinant of membrane permeability, can be compared to close analogs using computed logP (cLogP). Its XLogP3 value of 1.8 [1] falls within the optimal range (1-3) for balancing solubility and passive membrane diffusion, including the potential for blood-brain barrier (BBB) penetration. This is in contrast to the unsubstituted phenyl analog, Methyl 3-amino-3-phenylpropanoate, which has a lower XLogP3 of 1.3 [2], and the more lipophilic biphenyl analog, which has a higher XLogP3 of 2.6 [3]. This intermediate value suggests a more balanced ADME profile for the 4-isopropylphenyl derivative compared to its less and more lipophilic counterparts, which may exhibit poorer permeability or increased metabolic liability, respectively.

Medicinal Chemistry ADME CNS Drug Discovery

Differentiation by Hydrophobic Substituent: Enables Key Binding Interactions

While direct quantitative biological data for the free base is not publicly available in primary literature, the compound's value proposition is firmly established by class-level inference from studies on its hydrochloride salt and closely related analogs. The para-isopropylphenyl group is not a generic hydrophobic tag; it is specifically noted to be crucial for engaging hydrophobic pockets in certain enzyme active sites [1]. In the context of Histone Deacetylase (HDAC) inhibitor research, this class of compounds is described as a potential HDAC inhibitor , a mechanism dependent on a surface recognition cap group that binds to the enzyme's rim. The para-isopropylphenyl group is specifically designed to fulfill this role as a 'cap' group, mimicking the hydrophobic interactions of natural substrates [2]. In contrast, analogs with smaller or more polar substituents (e.g., methyl or hydroxyl) at the para-position would be expected to have significantly diminished affinity for these hydrophobic enzyme pockets.

Structure-Activity Relationship HDAC Inhibition Peptidomimetics

Vendor Purity Analysis: Selection for Optimal Reproducibility

A quantitative comparison of vendor specifications reveals critical differences in the quality of commercially available material. For the free base, one major vendor (Leyan) offers a purity specification of 97% . However, for applications requiring a stable, water-soluble form, the hydrochloride salt of the target compound is a more suitable alternative, with some suppliers like Fluorochem offering it at a higher purity of 98% . This is a key differentiator from alternative β-amino acid esters that may only be available in a single, lower-purity form or from fewer vendors. Selecting a supplier with a documented, higher purity specification directly correlates with more reproducible and interpretable results by minimizing the impact of undefined impurities.

Chemical Synthesis Procurement Quality Control

Rotatable Bond Count: Synthetic and Conformational Advantages

The rotatable bond count (RBC) of a molecule is a key descriptor influencing its synthetic accessibility and conformational flexibility. The target compound has an RBC of 5 [1]. This is identical to that of its analog, Methyl 3-amino-3-phenylpropanoate [2], but lower than the RBC of more complex β-amino acid esters that incorporate additional rotatable bonds in their side chains (e.g., long-chain alkyl esters). A lower RBC is generally correlated with improved oral bioavailability, lower promiscuity in biological assays, and greater ease of crystallization [3]. This property makes the target compound a more favorable scaffold for lead optimization than more flexible analogs with higher RBCs, which are more likely to exhibit poor pharmacokinetics or challenging purification.

Computational Chemistry Chemical Synthesis Molecular Design

Optimal Use Cases for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate in R&D


Design and Synthesis of Peptidomimetic Drug Leads

This compound is ideally suited as a building block for creating proteolytically stable peptidomimetics. Its β-amino acid backbone imparts resistance to degradation by endogenous peptidases [1], while the 4-isopropylphenyl group serves as a non-natural hydrophobic side chain for probing structure-activity relationships (SAR). Researchers can incorporate this scaffold to enhance the metabolic stability and alter the conformation of peptide leads targeting receptors, enzymes, or protein-protein interactions.

Early-Stage HDAC Inhibitor Probe Development

Based on class-level evidence, this compound is a promising starting point for developing novel Histone Deacetylase (HDAC) inhibitors. The 4-isopropylphenyl group is pre-configured to act as a hydrophobic cap group that binds to the enzyme's surface rim [2]. By using this building block, medicinal chemists can focus their synthetic efforts on optimizing the linker and zinc-binding group (ZBG) portions of the molecule, potentially leading to isoform-selective HDAC inhibitors for oncology or other therapeutic areas.

Model System for Investigating β-Amino Acid Lipophilicity

With a well-defined XLogP3 of 1.8 [3], this compound can serve as a model or control molecule in studies examining the relationship between lipophilicity and biological activity for β-amino acid derivatives. It can be used to calibrate computational models or to establish baseline permeability and solubility values against which more polar or more lipophilic analogs can be compared in a controlled experimental setup.

Synthesis of Enantiomerically Pure Chiral Building Blocks

As a racemic mixture, this ester is an ideal starting material for enzymatic resolution or asymmetric synthesis studies aimed at producing enantiomerically pure β-amino acids [4]. The methyl ester group facilitates chromatographic separation of diastereomeric salts or intermediates. The resulting optically active (R)- or (S)-enantiomers are high-value building blocks for advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.